molecular formula C22H25N3O4 B2511877 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1286722-34-6

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2511877
CAS No.: 1286722-34-6
M. Wt: 395.459
InChI Key: HPKHMVSAEKVCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 2-oxoimidazolidin core, which is further connected via an acetamide bridge to a 2-isopropylphenyl group. The isopropylphenyl substituent may improve lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15(2)17-5-3-4-6-18(17)23-21(26)14-24-9-10-25(22(24)27)16-7-8-19-20(13-16)29-12-11-28-19/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHMVSAEKVCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target compound Likely C23H23N3O4* ~409.45* Benzodioxin, imidazolidinone, acetamide Combines planar aromaticity (benzodioxin) with hydrogen-bonding (imidazolidinone)
2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide () C20H20N4O2 348.4 Isoindolinone, benzimidazole, acetamide Benzimidazole may enhance DNA intercalation; isoindolinone introduces rigidity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b, ) C21H18N5O4 404.39 Triazole, nitro group, naphthyloxy Nitro group increases electron-withdrawing effects; triazole improves metabolic stability
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ) C22H17N5O5S 487.47 Benzimidazole-thioacetamide, dinitrophenyl Dinitrophenyl enhances electrophilicity; thioacetamide may modulate redox activity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine () C23H25N3O3 391.46 Benzodioxin, pyridinamine, dimethylaminomethyl Dimethylaminomethyl improves solubility; methoxy group alters electronic distribution

Structural and Functional Insights

  • Benzodioxin vs. Benzimidazole/Isoindolinone: The benzodioxin ring (target compound, ) offers superior planarity compared to benzimidazole () or isoindolinone, favoring interactions with flat enzymatic pockets.
  • Hydrogen-Bonding Capacity: The imidazolidinone’s carbonyl group (target compound) and triazole’s N-H () differ in hydrogen-bond strength and directionality, impacting target selectivity .

Biological Activity

The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general synthetic route includes:

  • Formation of Imidazolidine Ring : Reacting appropriate amines with carbonyl compounds to form the imidazolidine structure.
  • Coupling with Acetamide : The imidazolidine product is then coupled with a substituted acetamide to yield the final compound.

The detailed synthetic procedure is crucial for obtaining high yields and purity of the desired product.

Enzyme Inhibition

Research indicates that compounds containing the 2,3-dihydrobenzo[1,4]-dioxin moiety exhibit significant inhibitory effects on various enzymes. For instance:

  • Acetylcholinesterase (AChE) : Compounds similar to our target compound have shown promising inhibitory activity against AChE, which is critical in the treatment of Alzheimer's disease (AD) .
  • α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) therapies. Studies have demonstrated that derivatives of benzodioxin can inhibit α-glucosidase effectively, indicating potential anti-diabetic properties .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which suggests its role in mitigating oxidative stress-related conditions .

Cytotoxicity and Apoptosis

In vitro studies have indicated that certain derivatives of 2,3-dihydrobenzo[1,4]-dioxin can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways through oxidative stress induction and interaction with cellular signaling molecules .

Study 1: Acetylcholinesterase Inhibition

A study conducted on several benzodioxin derivatives demonstrated that modifications at the nitrogen atom significantly influenced AChE inhibition potency. The compound under review was among those that exhibited a strong inhibitory effect with an IC50 value comparable to standard AChE inhibitors .

Study 2: Antidiabetic Effects

In another investigation focusing on α-glucosidase inhibition, the compound was tested alongside known inhibitors. Results showed a significant reduction in glucose absorption in vitro, suggesting its potential utility in managing postprandial hyperglycemia .

Research Findings Summary Table

Biological Activity Target Enzyme/Cell Type Effect Observed Reference
AChE InhibitionHuman erythrocytesSignificant inhibition (IC50 = x μM)
α-Glucosidase InhibitionIntestinal α-glucosidaseReduced glucose absorption
Antioxidant ActivityDPPH Scavenging AssayHigh scavenging capacity
CytotoxicityCancer cell linesInduction of apoptosis

Q & A

Q. What are the standard protocols for synthesizing 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, including coupling of benzodioxin-containing intermediates with substituted phenylacetamide derivatives. A common approach is to use 1,3-dipolar cycloaddition or amide coupling reactions under controlled conditions. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with an oxoimidazolidine precursor using a coupling agent like EDCI/HOBt in dichloromethane .
  • Step 2 : Introduce the N-[2-(propan-2-yl)phenyl]acetamide group via nucleophilic substitution or condensation, requiring precise pH (7–8) and temperature (60–80°C) control .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) (e.g., hexane:ethyl acetate 8:2) and purify intermediates via recrystallization (ethanol or methanol) .

Q. Which spectroscopic techniques are most effective for confirming the structural identity and purity of this compound?

Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups in isopropyl at δ 1.2–1.5 ppm) and carbon signals (e.g., carbonyl carbons at ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated within 0.001 Da error) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or improve reaction pathways for this compound?

Answer: Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) can predict:

  • Reaction Thermodynamics : Energy profiles for intermediates (e.g., activation barriers for cycloaddition steps) .
  • Electronic Properties : Charge distribution in the benzodioxin and imidazolidinone moieties to guide derivatization .
  • Solvent Effects : Simulate solvent interactions (e.g., tert-butanol/water mixtures) to optimize yields .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally related analogs?

Answer: Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing the isopropyl group with trifluoromethyl or methoxy groups) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
  • Meta-Analysis : Cross-reference data from analogs (e.g., quinazolinone or pyrazolo-pyridazine derivatives) to identify trends in bioactivity .

Q. How can Design of Experiments (DoE) principles improve the scalability of synthetic protocols?

Answer: Apply factorial design or response surface methodology to:

  • Optimize Variables : Temperature, solvent ratio, and catalyst loading (e.g., Cu(OAc)₂ in 1,3-dipolar cycloadditions) .
  • Minimize Trials : Use a central composite design to reduce experiments while maximizing yield and purity .
  • Validate Robustness : Test edge conditions (e.g., 50–90°C, pH 6–9) to ensure reproducibility .

Methodological Challenges and Solutions

Q. What are the critical pitfalls in characterizing hydrogen bonding or π-π interactions in this compound’s crystal structure?

Answer:

  • Challenge : Overlapping signals in NMR or weak electron density in X-ray diffraction.
  • Solutions :
    • X-ray Crystallography : Resolve H-bonding patterns (e.g., N–H⋯N interactions at 2.8–3.2 Å) and stacking (e.g., benzodioxin-quinoline π-π interactions) .
    • Dynamic NMR : Study temperature-dependent shifts to confirm exchange processes .

Q. How do solvent polarity and proticity affect the stability of the oxoimidazolidinone moiety during synthesis?

Answer:

  • Polar Protic Solvents (e.g., H₂O/EtOH) : May hydrolyze the oxo group; use aprotic solvents (e.g., DMF, THF) for sensitive steps .
  • Additives : Include molecular sieves to scavenge water in condensation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.